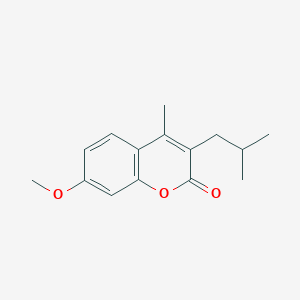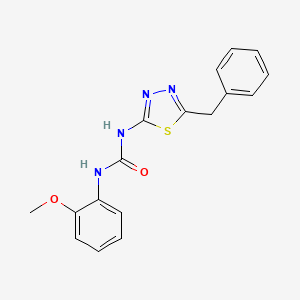![molecular formula C15H11ClF3NO B5707527 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5707527.png)
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of many cytokines and growth factors. AG490 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is a selective inhibitor of JAK2, which belongs to the family of non-receptor tyrosine kinases. JAK2 is activated by binding to cytokine or growth factor receptors, leading to the phosphorylation of downstream signaling molecules, such as STATs. This compound inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of JAK2-mediated signaling pathways, resulting in the inhibition of cell proliferation, survival, and migration.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and chemokines. In neuronal cells, this compound protects against oxidative stress and inflammation. The effects of this compound are dependent on the cell type and the signaling pathways involved.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for JAK2, which allows for the specific inhibition of JAK2-mediated signaling pathways. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in cell-based assays. It also has low bioavailability, which can limit its use in vivo.
Zukünftige Richtungen
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Future research directions include the development of more potent and selective JAK2 inhibitors, the investigation of the downstream signaling pathways of JAK2, and the evaluation of the efficacy and safety of this compound in preclinical and clinical settings. This compound may also have applications in other areas of research, such as neurodegenerative diseases and metabolic disorders.
Synthesemethoden
The synthesis of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, starting from 2-chloro-4-methylbenzoic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 2-(trifluoromethyl)aniline to form the intermediate product. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield the final product, this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research to investigate the role of JAK2 in various cellular processes. It has been shown to inhibit JAK2-mediated signaling pathways, leading to the suppression of cell proliferation, survival, and migration. This compound has been used to study the role of JAK2 in cancer, inflammation, and autoimmune disorders. It has also been used to investigate the downstream signaling pathways of JAK2, such as the STAT3 pathway.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-6-7-10(12(16)8-9)14(21)20-13-5-3-2-4-11(13)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEQRTIILOYDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)
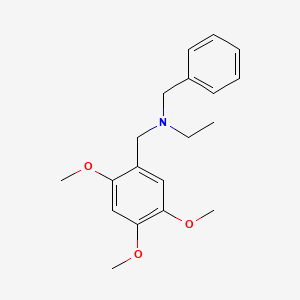
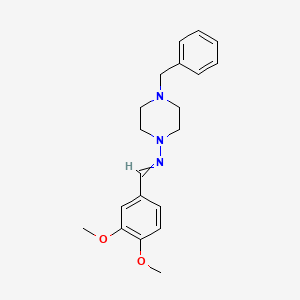
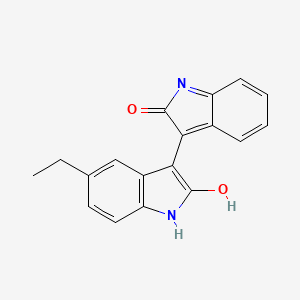
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
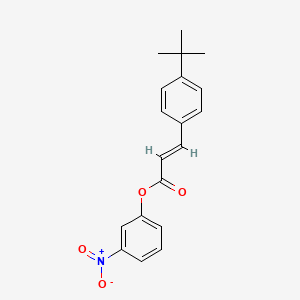
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
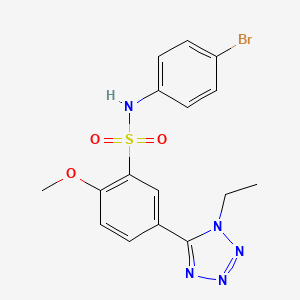
![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)
![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)
![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)
